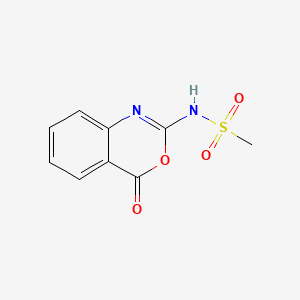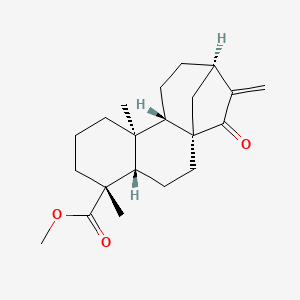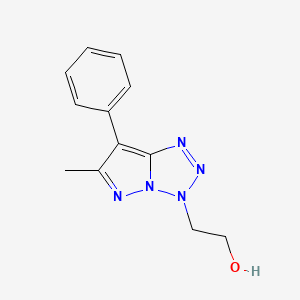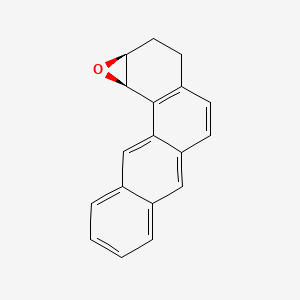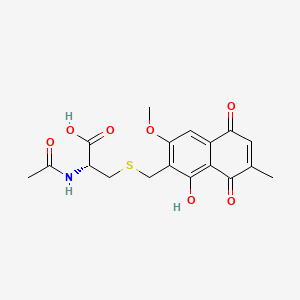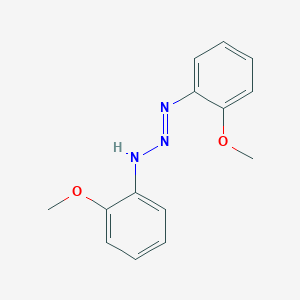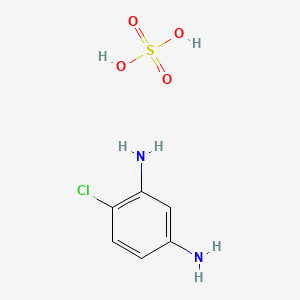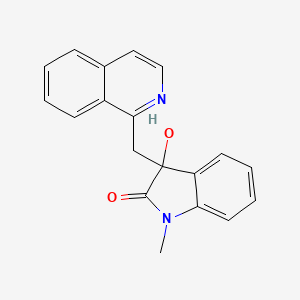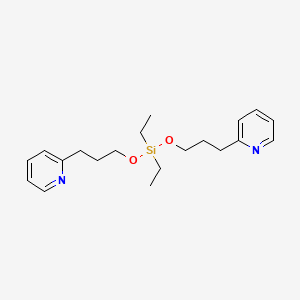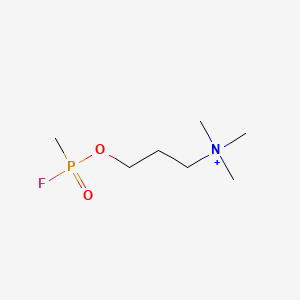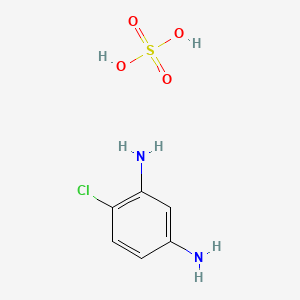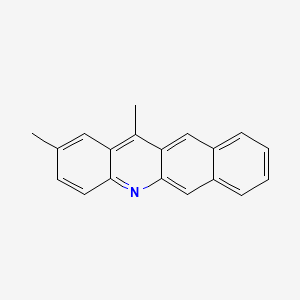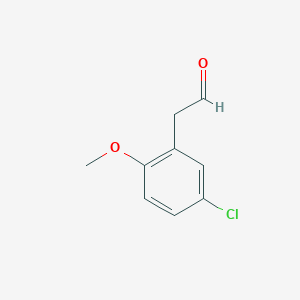
(5-Chloro-2-methoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetaldehyde, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methoxyphenyl)acetaldehyde typically involves the formylation of 5-chloro-2-methoxybenzene. One common method is the Vilsmeier-Haack reaction, where 5-chloro-2-methoxybenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of 2-(5-chloro-2-methoxyphenyl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aldehyde group and prevent side reactions.
Types of Reactions:
Oxidation: 2-(5-Chloro-2-methoxyphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid, 2-(5-chloro-2-methoxyphenyl)acetic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(5-chloro-2-methoxyphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: 2-(5-Chloro-2-methoxyphenyl)acetic acid.
Reduction: 2-(5-Chloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-methoxyphenyl)acetaldehyde exerts its effects depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy substituents may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-(5-Chloro-2-methoxyphenyl)acetic acid: This compound is the oxidized form of 2-(5-chloro-2-methoxyphenyl)acetaldehyde.
2-(5-Chloro-2-methoxyphenyl)ethanol: This is the reduced form of the aldehyde.
5-Chloro-2-methoxybenzaldehyde: A related compound with a formyl group directly attached to the benzene ring.
Uniqueness: 2-(5-Chloro-2-methoxyphenyl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
33567-60-1 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
YRWUTTNUCHVJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


